

Synthesis and Characterization of N-benzyl-3,4-DMA: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl-(3,4-dimethoxy-benzyl)-amine*

Cat. No.: *B088634*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA), an analytical reference standard classified as an amphetamine. This document details the synthetic route via reductive amination and outlines the analytical methods for its characterization, including spectroscopic and chromatographic techniques. All data is presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

N-benzyl-3,4-DMA hydrochloride is a crystalline solid with the following properties:

Property	Value	Reference
IUPAC Name	N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride	[1]
Synonyms	N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115	[1] [2]
CAS Number	2980-07-6 (HCl salt)	[1] [2]
Molecular Formula	C ₁₈ H ₂₃ NO ₂ • HCl	[2]
Formula Weight	321.8 g/mol	[2]
Appearance	White powder	[1]
Purity	≥98%	[2]
Melting Point	174.06 °C (HCl salt)	[1]
λ _{max}	231 nm	[2]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml	[2]

Synthesis by Reductive Amination

The primary synthetic route to N-benzyl-3,4-DMA is through the reductive amination of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde. This method involves the formation of an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol

Materials:

- 3,4-dimethoxyamphetamine hydrochloride (3,4-DMA HCl)
- Benzaldehyde

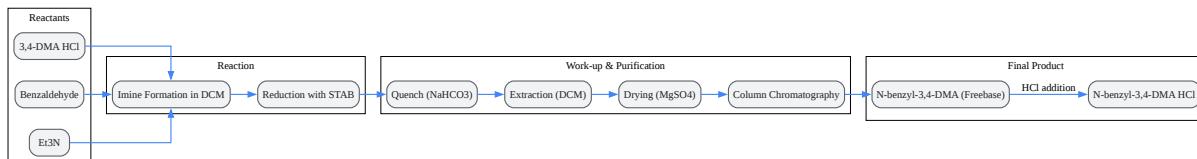
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH_3CN)
- Triethylamine (Et_3N)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

- To a solution of 3,4-dimethoxyamphetamine hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.
- Add benzaldehyde (1.1 equivalents) to the solution and stir for an additional 1 hour to facilitate imine formation.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude freebase of N-benzyl-3,4-DMA.
- Purify the crude product by column chromatography on silica gel.
- For the hydrochloride salt, dissolve the purified freebase in a minimal amount of diethyl ether or isopropanol and add a solution of hydrochloric acid in the respective solvent dropwise until

precipitation is complete.

- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-3,4-DMA hydrochloride as a white solid.



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Caption: Synthetic workflow for N-benzyl-3,4-DMA HCl.

Characterization Data

The structural confirmation and purity of synthesized N-benzyl-3,4-DMA are established using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the chemical structure by identifying the proton environments in the molecule.

Experimental Protocol:

- Instrument: 400 MHz NMR Spectrometer
- Sample Preparation: ~12 mg/mL in D₂O with TSP as a 0 ppm reference.[1]

- Parameters:
 - Pulse Angle: 90°
 - Delay between pulses: 45 seconds[\[1\]](#)

¹H NMR Data (400 MHz, D₂O): The spectrum would show characteristic peaks for the aromatic protons of the benzyl and dimethoxyphenyl rings, the methoxy groups, the aliphatic protons of the propane chain, and the benzylic protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the compound and to confirm its molecular weight and fragmentation pattern.

Experimental Protocol:

- Instrument: Agilent Gas Chromatograph with a Mass Selective Detector.[\[1\]](#)
- Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm.[\[1\]](#)
- Carrier Gas: Helium at 1.5 mL/min.[\[1\]](#)
- Injector Temperature: 280°C.[\[1\]](#)
- Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 9.0 min.[\[1\]](#)
- MS Parameters:
 - Mass Scan Range: 30-550 amu.[\[1\]](#)
 - Acquisition Mode: Scan.[\[1\]](#)

GC-MS Data:

Parameter	Value	Reference
Retention Time	13.07 min	[1]
Molecular Ion (M ⁺)	m/z 285 (for freebase)	[1]

| Major Fragments | Characteristic fragments corresponding to the loss of benzyl and other moieties. [|\[1\]|](#)

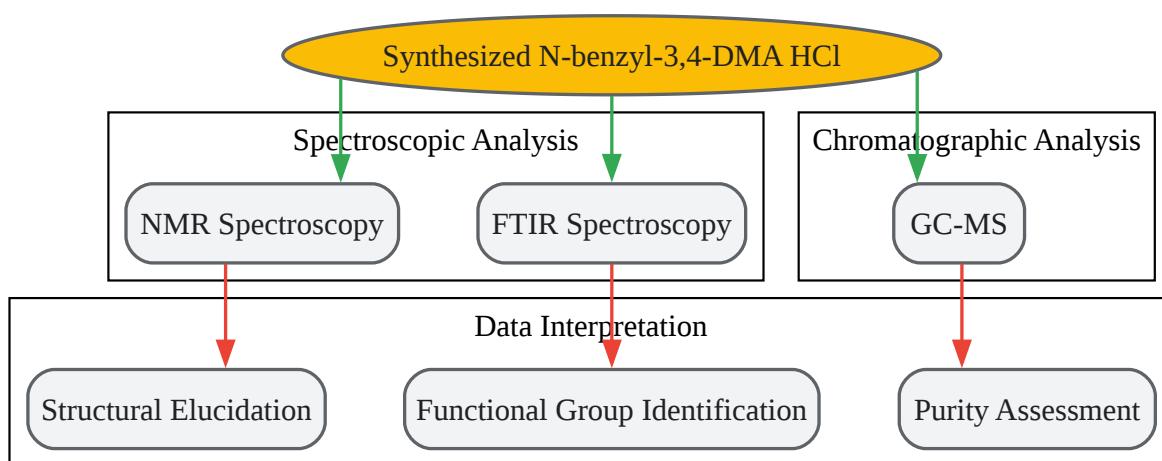
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Instrument: FTIR with a diamond ATR attachment.[\[1\]](#)
- Scan Parameters:
 - Number of Scans: 32
 - Resolution: 4 cm⁻¹[\[1\]](#)

FTIR Data: The spectrum would display characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).



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References

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